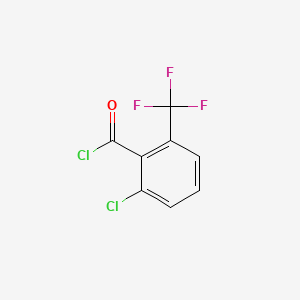

2-Chloro-6-(trifluoromethyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-5-3-1-2-4(8(11,12)13)6(5)7(10)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPUACVHATTXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258569 | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-44-5 | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Chloro-6-(trifluoromethyl)benzoyl chloride

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

This compound is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of complex organic molecules. Its distinct substitution pattern on the benzene ring, featuring a sterically hindering and electron-withdrawing chlorine atom ortho to the acyl chloride, and a strongly electron-withdrawing trifluoromethyl group at the other ortho position, imparts unique reactivity and properties. These characteristics make it a valuable reagent in the development of novel pharmaceuticals and agrochemicals, where the incorporation of the 2-chloro-6-(trifluoromethyl)phenyl moiety can significantly influence biological activity and metabolic stability.

This guide provides a comprehensive overview of the essential , offering field-proven insights into its handling, reactivity, and analytical characterization to support its effective application in research and development.

Chemical Identity and Molecular Structure

Correctly identifying a reagent is the foundational step for any successful synthesis. The structural and identifying information for this compound is summarized below.

-

IUPAC Name: this compound

-

Synonyms: 3-Chloro-2-(chlorocarbonyl)benzotrifluoride, 6-Chloro-alpha,alpha,alpha-trifluoro-o-toluoyl chloride

Structural Representation:

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its handling, storage, and reaction conditions. This compound is a liquid at room temperature.[4] A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Source(s) |

| Physical Form | Clear Liquid | [4] |

| Purity | ≥96-98% | [2][4] |

| Storage Temperature | Ambient Temperature; Store under inert atmosphere (2-8°C recommended for long-term) | [5] |

Note: Specific values for boiling point, melting point, and density were not consistently available in the provided search results for this specific CAS number. Data for closely related isomers like 2-(Trifluoromethyl)benzoyl chloride (CAS 312-94-7) show a boiling point of 84-85 °C at 16 mmHg and a density of approximately 1.416 g/mL at 25 °C, but these should be used with caution as ortho-substitution can significantly alter physical properties.[6]

Reactivity, Stability, and Handling

Core Reactivity: The Acyl Chloride Moiety

The primary site of reactivity is the highly electrophilic carbonyl carbon of the acyl chloride group. This makes the compound an excellent acylating agent. However, its reactivity is modulated by the two ortho substituents.

-

Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as alcohols (to form esters), amines (to form amides), and water (to hydrolyze back to the corresponding carboxylic acid). These reactions are typically rapid and exothermic.

-

Steric Hindrance: The presence of both a chlorine atom and a trifluoromethyl group in the ortho positions creates significant steric hindrance around the carbonyl group. This can slow down the rate of reaction compared to less substituted benzoyl chlorides, sometimes requiring more forcing conditions (e.g., higher temperatures or longer reaction times) for successful acylation of bulky nucleophiles.

-

Reaction with Water: The compound is water-reactive.[7][8] Contact with moisture or water will lead to vigorous hydrolysis, liberating corrosive hydrogen chloride (HCl) gas and forming 2-chloro-6-(trifluoromethyl)benzoic acid. This necessitates the use of anhydrous conditions during storage and reactions.

Stability and Storage

The compound is stable under recommended storage conditions.[8] To maintain its integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[5] It is incompatible with strong bases, alcohols, and oxidizing agents.[7]

Safety and Handling Precautions

As a reactive acyl chloride, this compound is corrosive and hazardous.

-

Hazard Classification: It is classified as a substance that causes severe skin burns and eye damage.[7]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[5][9][10]

-

Spill & Disposal: In case of a spill, absorb with an inert, dry material and place in an appropriate container for chemical waste disposal. Do not use water to clean up spills. Dispose of contents and container to an approved waste disposal plant.[9][10]

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for verifying the identity and purity of the starting material. The following spectroscopic methods are key.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region will show complex multiplets corresponding to the three protons on the benzene ring.

-

¹⁹F NMR: A sharp singlet is expected in the region characteristic of trifluoromethyl groups (around -60 to -65 ppm relative to CFCl₃), providing a clear diagnostic signal for the -CF₃ moiety.[11]

-

¹³C NMR: The spectrum will show eight distinct carbon signals, including a downfield signal for the carbonyl carbon and a quartet for the trifluoromethyl carbon due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the C=O (carbonyl) stretch of the acyl chloride is expected at a high frequency, typically in the range of 1770-1815 cm⁻¹.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of the chlorine radical from the acyl chloride and subsequent loss of CO.

Experimental Protocol: Synthesis of a Secondary Amide

This protocol details a representative application of this compound in the synthesis of an N-substituted amide, a common linkage in bioactive molecules. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Objective: To synthesize N-benzyl-2-chloro-6-(trifluoromethyl)benzamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology

-

Reaction Setup (Anhydrous Conditions):

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous DCM.

-

Causality: Acyl chlorides are highly sensitive to water. Using a flame-dried flask and an inert atmosphere prevents premature hydrolysis of the starting material, which would reduce yield and form HCl gas.

-

-

Addition of Amine and Base:

-

Dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in the anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Causality: The reaction is exothermic; cooling prevents potential side reactions and controls the reaction rate. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the benzylamine starting material, which would render it non-nucleophilic and halt the reaction.

-

-

Slow Addition of Acyl Chloride:

-

Dissolve this compound (1.05 equivalents) in a small amount of anhydrous DCM.

-

Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes using a dropping funnel.

-

Causality: Slow, dropwise addition is critical to control the exothermicity of the reaction. A slight excess of the acylating agent ensures full conversion of the limiting benzylamine.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the benzylamine starting material.

-

Causality: TLC provides a simple, real-time method to determine when the reaction is complete, preventing unnecessarily long reaction times or premature workup.

-

-

Aqueous Workup (Quenching and Extraction):

-

Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Causality: The NaHCO₃ wash neutralizes any remaining HCl and quenches unreacted acyl chloride. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Solvent Removal:

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: Complete removal of water is necessary before solvent evaporation to prevent potential hydrolysis of the product during concentration.

-

-

Purification:

-

Purify the resulting crude solid/oil by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-2-chloro-6-(trifluoromethyl)benzamide.

-

Causality: Purification removes unreacted starting materials, byproducts (like the triethylammonium chloride salt), and any impurities, ensuring the final product meets the required analytical standards.

-

Workflow Visualization

Caption: Experimental workflow for the synthesis of an N-substituted amide.

Logical Relationships in Reactivity

The utility of this compound stems from its predictable reactions with various nucleophiles to form stable covalent bonds, a cornerstone of medicinal and process chemistry.

Caption: Reactivity pathways with common nucleophiles.

Conclusion

This compound is a specialized reagent whose physicochemical properties are dominated by its highly reactive, sterically hindered acyl chloride functional group. Its propensity for rapid reaction with nucleophiles, combined with its sensitivity to moisture, demands careful handling and anhydrous reaction conditions. A thorough understanding of its properties, reactivity, and safety profile, as detailed in this guide, is paramount for its successful and safe utilization as a versatile building block in the synthesis of high-value chemical entities in the pharmaceutical and agrochemical industries.

References

-

Oakwood Chemical. This compound, min 97%, 1 gram. [Link]

-

PubChemLite. This compound (C8H3Cl2F3O). [Link]

-

Capot Chemical Co., Ltd. Specifications of 2-Chloro-6-trifluoromethylbenzoyl chloride. [Link]

-

Angene Chemical. Safety Data Sheet. (2024-11-01). [Link]

-

NIST. 2-(Trifluoromethyl)benzoyl chloride. [Link]

-

PubChem. 2-(Trifluoromethyl)benzoyl chloride. [Link]

-

ACS Publications. Supporting Information. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. capotchem.cn [capotchem.cn]

- 3. PubChemLite - this compound (C8H3Cl2F3O) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. angenechemical.com [angenechemical.com]

- 6. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride derivative of benzoic acid. Its chemical structure, featuring both a chloro and a trifluoromethyl group ortho to the acyl chloride functionality, makes it a valuable reagent in synthetic organic chemistry. The electron-withdrawing nature of these substituents enhances the electrophilicity of the carbonyl carbon, rendering the molecule highly susceptible to nucleophilic attack. This property is leveraged in its primary application as a chemical building block for introducing the 2-chloro-6-(trifluoromethyl)benzoyl moiety into more complex molecules. This structural motif is of significant interest in the fields of medicinal chemistry and agrochemical research, where the incorporation of fluorine-containing groups can modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of its chemical identity, spectral characteristics, reactivity, and safe handling.

Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 916420-44-5 | [1][2][3] |

| Molecular Formula | C₈H₃Cl₂F₃O | [2] |

| Molecular Weight | 243.01 g/mol | [1][2] |

| Physical Form | Liquid | [1][4] |

| Purity | Typically ≥97% | [2] |

| Synonyms | 3-Chloro-2-(chlorocarbonyl)benzotrifluoride, 6-Chloro-alpha,alpha,alpha-trifluoro-o-toluoyl chloride | [1] |

Spectral Data and Characterization

Note: The following spectral data is for a related compound and should be used for reference only.

¹H NMR Spectrum (Reference Compound: 2-(Trifluoromethyl)benzoyl chloride)

The proton NMR spectrum of a substituted benzoyl chloride is expected to show signals in the aromatic region, with chemical shifts and coupling patterns determined by the substitution pattern on the benzene ring.

¹³C NMR Spectrum (Reference Compound: 2-(Trifluoromethyl)benzoyl chloride)

The carbon NMR spectrum would be expected to show a signal for the carbonyl carbon of the acyl chloride, signals for the aromatic carbons, and a signal for the trifluoromethyl carbon, which would likely appear as a quartet due to coupling with the fluorine atoms.

Mass Spectrometry (Predicted for this compound)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be anticipated.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 242.95859 |

| [M+Na]⁺ | 264.94053 |

| [M-H]⁻ | 240.94403 |

Data from PubChemLite[5]

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its role as an acylating agent. The trifluoromethyl group is a common bioisostere for methyl or chloro groups and its inclusion in a molecule can enhance drug efficacy, improve metabolic stability, and increase lipophilicity, which influences absorption and distribution in the body.[6]

Amide Synthesis

A common application of this reagent is the synthesis of amides through reaction with primary or secondary amines. This reaction is fundamental in the construction of a vast array of pharmaceutical compounds.

General Reaction Scheme:

Caption: General acylation reaction of an amine with this compound.

Experimental Protocol: General Procedure for Amide Synthesis

The following is a general protocol for the synthesis of amides from acid chlorides and amines. This procedure should be adapted and optimized for specific substrates.

-

To a stirred solution of the primary or secondary amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine (1.1 equivalents).

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by washing with water, an aqueous solution of a weak acid (e.g., NH₄Cl), and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the pure amide.

Handling, Safety, and Storage

As an acyl chloride, this compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents.

References

-

PubChemLite. This compound (C8H3Cl2F3O). [Link]

-

Capot Chemical. Specifications of 2-Chloro-6-trifluoromethylbenzoyl chloride. [Link]

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

Sources

- 1. This compound | 916420-44-5 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 916420-44-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C8H3Cl2F3O) [pubchemlite.lcsb.uni.lu]

- 6. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Reactivity of 2-Chloro-6-(trifluoromethyl)benzoyl Chloride with Nucleophiles

Foreword: Understanding a Highly Activated, Sterically Encumbered Acylating Agent

2-Chloro-6-(trifluoromethyl)benzoyl chloride is a formidable reagent in the synthetic chemist's toolbox. Its utility stems from a unique confluence of electronic and steric properties imparted by its substituents. The benzene ring is decorated with two powerful ortho-substituents: a chlorine atom and a trifluoromethyl (CF3) group. Both are strongly electron-withdrawing, rendering the carbonyl carbon exceptionally electrophilic and primed for nucleophilic attack. However, their placement at the 2- and 6-positions creates a significant steric shield around the reactive center.

This guide provides an in-depth exploration of the reactivity of this specialized benzoyl chloride with a range of common nucleophiles. We will move beyond simple reaction schemes to dissect the underlying principles, offering field-proven insights into how to harness its reactivity and overcome its inherent steric challenges. The protocols and mechanistic discussions herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the authoritative grounding needed for successful application.

The Core of Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for all acyl chlorides is the nucleophilic acyl substitution.[1][2] This is not a single-step displacement but a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient, sp³-hybridized tetrahedral intermediate.[1][3]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the most stable leaving group. In this case, the chloride ion (Cl⁻) is an excellent leaving group, driving the reaction forward.[1]

The two ortho-substituents on this compound exert a profound influence:

-

Electronic Effect: The inductive electron-withdrawing effects of both the chloro and trifluoromethyl groups significantly increase the partial positive charge on the carbonyl carbon, making the molecule highly reactive towards nucleophiles.

-

Steric Effect: The physical bulk of these same groups hinders the trajectory of the incoming nucleophile, potentially slowing the rate of the addition step.[4][5][6] This steric hindrance is a critical factor to manage in experimental design.

Figure 1. General mechanism for nucleophilic acyl substitution.

Reaction with Nitrogen Nucleophiles: Amide Synthesis

The reaction of this compound with primary or secondary amines is a robust and common method for forming highly substituted amides. This transformation, often performed under Schotten-Baumann conditions, is typically rapid due to the high nucleophilicity of amines.[7][8]

The primary challenge is not reactivity, but control. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is essential to scavenge the HCl.

Causality in Experimental Design:

-

Base Selection: Tertiary amines like triethylamine (TEA) or pyridine are commonly used. They are basic enough to neutralize HCl but are too sterically hindered to compete as nucleophiles.

-

Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are ideal as they do not react with the acyl chloride.[9]

-

Temperature Control: The reaction is highly exothermic.[7] Initial addition of the acyl chloride is often performed at 0 °C to maintain control and minimize side reactions, followed by warming to room temperature to ensure complete conversion.

Experimental Protocol: Synthesis of N-Benzyl-2-chloro-6-(trifluoromethyl)benzamide

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq.) and triethylamine (1.2 eq.) to anhydrous dichloromethane (DCM, 0.5 M).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition: Add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Figure 2. Workflow for a typical amidation reaction.

Reaction with Oxygen Nucleophiles: Esterification & Hydrolysis

Oxygen-based nucleophiles, such as alcohols and water, are generally less reactive than amines. Consequently, reactions with this compound often require more forcing conditions or catalysis.

A. Esterification with Alcohols

Direct reaction with alcohols can be slow, particularly with secondary or tertiary alcohols where steric hindrance is a factor for both reactants. To achieve efficient esterification, a catalyst is often employed. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.

Mechanism of DMAP Catalysis: DMAP is more nucleophilic than the alcohol. It first reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by the alcohol, even a sterically hindered one, regenerating the DMAP catalyst in the process.[3]

Experimental Protocol: DMAP-Catalyzed Synthesis of Isopropyl 2-Chloro-6-(trifluoromethyl)benzoate

-

Setup: To a flame-dried flask under N₂, add this compound (1.0 eq.), isopropanol (1.2 eq.), and DMAP (0.1 eq.) to anhydrous THF (0.5 M).

-

Base: Add triethylamine (1.5 eq.) to the mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Monitor by TLC or GC-MS.

-

Workup & Isolation: Follow the same procedure as described for the amidation reaction (Section 2).

B. Hydrolysis with Water

Due to its high reactivity, this compound is highly sensitive to moisture. Hydrolysis, the reaction with water, is a common and often undesirable side reaction that yields the corresponding carboxylic acid. This is why all reactions should be performed under strictly anhydrous conditions using dried solvents and glassware. The risk of hydrolysis is a key handling consideration for this reagent.[7]

| Nucleophile | Relative Reactivity | Typical Conditions | Catalyst Required? |

| Amine (R₂NH) | Very High | 0 °C to RT, Aprotic Solvent + Base | No |

| Alcohol (ROH) | Moderate | RT to 50 °C, Aprotic Solvent + Base | Often (e.g., DMAP) |

| Water (H₂O) | High (Side Reaction) | Ambient moisture | No |

| Thiol (RSH) | High | 0 °C to RT, Aprotic Solvent + Base | No |

Table 1. Comparative reactivity of this compound with common nucleophiles.

Reaction with Sulfur and Carbon Nucleophiles

A. Thioesterification with Thiols

Thiols (RSH) are excellent nucleophiles, often more so than their alcohol counterparts.[10] The reaction of this compound with a thiol proceeds readily under conditions similar to amidation, typically at low temperature in the presence of a base like triethylamine to form a thioester. The high nucleophilicity of the thiolate anion, formed in situ, drives the reaction efficiently.

B. Friedel-Crafts Acylation with Arenes

The Friedel-Crafts acylation is a classic C-C bond-forming reaction where the acyl chloride acts as an electrophile towards an electron-rich aromatic ring.[11][12] This reaction requires activation with a strong Lewis acid, such as AlCl₃ or FeCl₃.

Causality and Limitations: The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an acylium ion intermediate. However, the significant steric hindrance from the ortho-substituents on this compound can make this reaction exceptionally challenging. The approach of the bulky arene-Lewis acid complex to the sterically shielded carbonyl group is often disfavored, leading to low or no yield with many aromatic substrates. This specific transformation requires careful optimization and may only be feasible with highly activated and sterically unencumbered aromatic partners.

Figure 3. Generalized mechanism of Friedel-Crafts acylation.

Concluding Synthesis: A Profile of a Challenging but Valuable Reagent

This compound is a highly reactive acylating agent due to the potent electron-withdrawing nature of its ortho-substituents. This high intrinsic reactivity is tempered by significant steric hindrance, which governs its interactions with nucleophiles.

-

Favorable Reactions: It reacts readily with unhindered, potent nucleophiles like primary/secondary amines and thiols under standard, base-mediated conditions.

-

Challenging Reactions: Reactions with less potent or sterically bulky nucleophiles, such as alcohols and arenes, often require catalytic activation or more forcing conditions and may still suffer from low yields.

-

Critical Handling: Its high susceptibility to hydrolysis necessitates the use of anhydrous techniques to prevent decomposition.

Understanding this interplay between electronic activation and steric inhibition is paramount for any scientist seeking to employ this reagent. By selecting appropriate nucleophiles, catalysts, and reaction conditions, the unique structural motif of this compound can be effectively incorporated into complex target molecules, making it an invaluable, albeit challenging, building block in pharmaceutical and agrochemical development.[13]

References

- Pearson Education, Inc. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions.

-

Bentley, T. W., & Llewellyn, G. (2017). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 22(9), 1533. [Link]

-

Chemistry LibreTexts. (2025, March 5). 7.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

-

Sherwood, J., et al. (2018). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]

-

Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Tachrim, Z., et al. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 7(2), 40. [Link]

-

Tachrim, Z., et al. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. ResearchGate. [Link]

-

Schmalz, T., et al. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 15, 2276-2282. [Link]

-

Chemistry Education. (n.d.). Synthesis and analysis of amides. Royal Society of Chemistry. [Link]

-

Morressier. (2020, March 26). Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents. [Link]

-

Formulator's Forum. (n.d.). Understanding the Applications of 3-(Trifluoromethyl)benzoyl Chloride in Synthesis. [Link]

-

YouTube. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

-

Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media [mdpi.com]

- 5. Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents [morressier.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 8. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

- 9. pure.hud.ac.uk [pure.hud.ac.uk]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 12. Friedel-Crafts and related reactions | Semantic Scholar [semanticscholar.org]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzoyl Chloride: A Cornerstone Intermediate in Modern Agrochemical Synthesis

Abstract

2-Chloro-6-(trifluoromethyl)benzoyl chloride is a highly functionalized aromatic acyl chloride that has emerged as an indispensable building block in organic synthesis. Characterized by a sterically hindered and electronically activated carbonyl group, its unique reactivity profile makes it a critical intermediate, particularly in the industrial production of high-performance agrochemicals. This guide provides an in-depth analysis of its synthesis, core reactivity, and mechanistic underpinnings. It further details its pivotal role in the synthesis of leading insecticides through comprehensive, field-proven protocols and case studies, offering researchers and process chemists a practical resource for leveraging this versatile reagent.

Introduction and Strategic Importance

In the landscape of complex molecule synthesis, the selection of starting materials and key intermediates is paramount to the efficiency, scalability, and economic viability of a synthetic route. This compound (CAS No. 916420-44-5) is a premier example of a strategically designed intermediate. Its benzene ring is substituted at the ortho positions with two powerful electron-withdrawing groups: a chlorine atom and a trifluoromethyl (CF₃) group. This substitution pattern bestows a unique combination of steric and electronic properties that govern its reactivity, making it a highly sought-after precursor for specific, high-value target molecules, most notably in the agrochemical sector.[1]

The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in active pharmaceutical and agrochemical ingredients is known to enhance metabolic stability, binding affinity, and membrane permeability.[2] The presence of this group, combined with the chloro substituent and the reactive acyl chloride moiety, makes this compound a cornerstone intermediate for constructing complex amides, which form the backbone of several modern pesticides.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is critical for its safe handling, storage, and use in reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 916420-44-5 | |

| Molecular Formula | C₈H₃Cl₂F₃O | [3] |

| Molecular Weight | 243.01 g/mol | [4] |

| Physical Form | Liquid | [4] |

| Purity | Typically ≥96% | |

| InChI Key | ZGPUACVHATTXEX-UHFFFAOYSA-N | [4] |

| Storage | Ambient Temperature | |

| Safety | Corrosive (GHS05), Causes severe skin burns and eye damage (H314) |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired upon synthesis or purchase for quality assurance and serves as the primary method for structural confirmation.

Synthesis of the Intermediate

The most direct and industrially common method for preparing benzoyl chlorides is the chlorination of the corresponding benzoic acid.[5] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The synthesis of this compound follows this reliable pathway.

Caption: General synthesis route for this compound.

Experimental Protocol: Synthesis from Benzoic Acid

Objective: To prepare this compound from its corresponding carboxylic acid.

Materials:

-

2-Chloro-6-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 equiv)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Catalytic N,N-Dimethylformamide (DMF) (optional, 1-2 drops)

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet connected to a scrubber), add 2-Chloro-6-(trifluoromethyl)benzoic acid.

-

Add anhydrous toluene (or DCM) to dissolve or suspend the acid under an inert atmosphere (N₂ or Ar).

-

Slowly add thionyl chloride to the mixture at room temperature. If using a catalyst, add DMF at this stage.

-

Heat the reaction mixture to reflux (approx. 80°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. Distillation is the preferred method for purification to obtain the pure acyl chloride.

Trustworthiness: The reaction must be conducted under strictly anhydrous conditions, as the acyl chloride product will readily hydrolyze back to the carboxylic acid in the presence of water.[6] The use of excess thionyl chloride ensures the complete conversion of the acid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent.[6] Its behavior is modulated by the two ortho substituents.

Caption: Factors influencing the reactivity of the title compound.

-

Electronic Effects: Both the chlorine atom and the trifluoromethyl group are strongly electron-withdrawing via the inductive effect (-I).[7] They pull electron density away from the aromatic ring and, critically, from the carbonyl carbon. This withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This electronic activation is a key reason for its utility as a potent acylating agent.

-

Steric Effects: The placement of two relatively bulky groups ortho to the acyl chloride function creates significant steric hindrance.[8] While this might be expected to slow down reactions, in the context of its primary application (amide bond formation), it plays a crucial role in directing the reaction and can influence the conformational properties of the final product, which is often critical for biological activity.

The primary reaction of this intermediate is nucleophilic acyl substitution, most commonly with amines to form amides.

Application in Agrochemical Synthesis: A Case Study of Chlorantraniliprole

This compound is a pivotal intermediate in the synthesis of chlorantraniliprole, a widely used insecticide from the anthranilic diamide class.[9][10] The core of the synthesis involves the coupling of two key fragments: a pyrazole carboxylic acid and an anthranilamide derivative. However, an alternative and industrially significant route involves the direct acylation of an aniline precursor with this compound.

Let's consider the analogous and critical step in the synthesis of related diamide insecticides: the formation of a crucial amide bond.

Caption: General workflow for amide synthesis using the title compound.

Protocol: Synthesis of an N-Aryl Benzamide Derivative

Objective: To perform an acylation of a substituted aniline with this compound, a key step analogous to those in the synthesis of diamide insecticides.[11]

Materials:

-

2-Amino-5-chloro-N,3-dimethylbenzamide (1.0 equiv)

-

This compound (1.05 equiv)

-

Anhydrous Acetonitrile or Toluene

-

Pyridine or Triethylamine (Et₃N) (1.1 equiv)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the aniline derivative (2-amino-5-chloro-N,3-dimethylbenzamide) in the chosen anhydrous solvent.

-

Add the base (e.g., pyridine) to the solution and stir. The base acts as a scavenger for the HCl generated during the reaction.

-

Cool the mixture in an ice bath to 0-5°C.

-

Prepare a solution of this compound in the same anhydrous solvent and add it dropwise to the cooled aniline solution over 30-60 minutes, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base.

-

The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the pure amide product.

Causality Behind Choices:

-

Anhydrous Conditions: Essential to prevent hydrolysis of the highly reactive acyl chloride.

-

Base: Required to neutralize the HCl byproduct, which would otherwise protonate the aniline nitrogen, rendering it non-nucleophilic and halting the reaction.

-

Controlled Addition at Low Temperature: The acylation reaction is highly exothermic. Slow, cooled addition is a critical safety and quality control measure to prevent runaway reactions and the formation of impurities.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

-

Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to rational molecular design. The strategic placement of its chloro and trifluoromethyl substituents creates a highly activated yet sterically defined acylating agent. This unique combination of properties has made it a crucial component in the synthesis of economically significant agrochemicals, enabling the efficient construction of the complex amide linkages that are fundamental to their biological activity. The protocols and mechanistic insights provided herein underscore its value and offer a guide for its effective application in research and development.

References

-

Dissertation. (n.d.). Studies on the Synthetic Process of Flubendiamine. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. Retrieved from [Link]

-

PubChem. (n.d.). Chlorantraniliprole preparation method - Patent CN-103058993-A. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic illustration of the synthesis of flubendiamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101717395A - Synthesis method of chlorantraniliprole pesticide.

-

Patsnap Eureka. (n.d.). Synthesis method of chlorantraniliprole. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure A. Retrieved from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Pearson. (2024). Predict the major products formed when benzoyl chloride (PhCOCl).... Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H3Cl2F3O). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]

- 3. PubChemLite - this compound (C8H3Cl2F3O) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

- 6. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Chlorantraniliprole preparation method - Patent CN-103058993-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis method of chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]

A Researcher's Guide to the Structural Elucidation of 2-Chloro-6-(trifluoromethyl)benzoyl Chloride

Abstract: This technical guide provides a comprehensive framework for the structural analysis of 2-Chloro-6-(trifluoromethyl)benzoyl chloride, a key building block in the synthesis of novel pharmaceuticals and agrochemicals. The inherent reactivity of this compound necessitates a robust, multi-technique approach to confirm its identity and purity. This document outlines a logical workflow, from fundamental safety protocols to advanced spectroscopic and crystallographic methods. Each section is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale to ensure data integrity and experimental success.

Introduction and Physicochemical Profile

This compound (CAS No: 916420-44-5) is a highly functionalized aromatic compound. Its utility in medicinal chemistry and materials science is largely due to the presence of three distinct reactive moieties: an electron-withdrawing trifluoromethyl group, a chlorine substituent on the aromatic ring, and a highly reactive acyl chloride. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[1]

Given its role as a critical starting material, unambiguous structural verification is paramount for ensuring the validity of subsequent synthetic steps and the quality of the final product. This guide details the integrated analytical strategy required to achieve this.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 916420-44-5 | [2][3] |

| Molecular Formula | C₈H₃Cl₂F₃O | [4][5] |

| Molecular Weight | 243.01 g/mol | [2][3] |

| Physical Form | Liquid | [2] |

| Synonyms | 3-Chloro-2-(chlorocarbonyl)benzotrifluoride; 6-Chloro-α,α,α-trifluoro-o-toluoyl chloride | [2] |

Foundational Safety and Sample Handling

Causality Behind the Protocol: this compound is classified as corrosive and is highly reactive with water and other nucleophiles.[6][7] Contact with atmospheric moisture will rapidly hydrolyze the acyl chloride to the corresponding carboxylic acid, fundamentally altering the sample and invalidating any subsequent analysis. Therefore, all handling and preparation must be performed under inert conditions to maintain sample integrity.

Protocol 1: Inert Atmosphere Sample Preparation

-

Environment: Perform all sample transfers inside a nitrogen or argon-filled glovebox with moisture levels below 10 ppm.

-

Glassware: Use oven-dried (120°C, 4 hours) glassware and allow it to cool to room temperature under vacuum or in a desiccator before transferring into the glovebox.

-

Solvents: Use anhydrous, packaged solvents (e.g., deuterated chloroform, dichloromethane) that have been stored over molecular sieves.

-

Transfer: Employ gas-tight syringes or cannulas for all liquid transfers.

-

Sealing: Immediately seal all sample vials (e.g., NMR tubes, GC-MS vials) with appropriate caps and Parafilm® before removing them from the glovebox.

Integrated Analytical Workflow

A sequential and logical application of analytical techniques is crucial. The workflow should begin with rapid, non-destructive methods to confirm key functional groups and progress to more detailed analyses for definitive structural confirmation.

Caption: Integrated workflow for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is the first line of analysis to rapidly confirm the presence of the critical acyl chloride functional group. Due to the strong electron-withdrawing inductive effect of both the chlorine atom on the carbonyl carbon and the substituents on the aromatic ring (Cl, CF₃), the C=O stretching frequency is shifted to a significantly higher wavenumber compared to standard ketones or esters.[8]

Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| C=O (Acyl Chloride) | 1790 - 1815 | High frequency due to the inductive effect of the attached chlorine, shortening the C=O bond.[8][9] |

| Aromatic C=C | 1550 - 1600 | Characteristic stretching of the benzene ring. |

| C-F (Trifluoromethyl) | 1100 - 1350 | Strong, often complex, stretching vibrations. |

| C-Cl (Aryl) | 1000 - 1100 | Stretching vibration for chlorine on an sp² carbon. |

| C-Cl (Acyl) | 730 - 550 | Stretching vibration for chlorine on the acyl group.[10] |

Protocol 2: FTIR Sample Analysis (Liquid Film)

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean by taking a background spectrum.

-

Inside an inert atmosphere glovebox, apply a single drop of the neat liquid sample to the crystal.

-

Acquire the spectrum immediately, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate dry solvent (e.g., anhydrous dichloromethane) after analysis.

Multinuclear NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework and confirms the presence and environment of the fluorine atoms. A combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.

-

¹H NMR: Will show the signals for the three adjacent protons on the aromatic ring. Their chemical shifts and coupling constants (J-values) will confirm their relative positions (ortho, meta).

-

¹³C NMR: Will identify all eight carbon atoms. The carbonyl carbon signal will be in the characteristic 160-185 ppm region.[9] The carbon of the CF₃ group will appear as a quartet due to one-bond C-F coupling, while the aromatic carbons will show smaller couplings to the fluorine atoms.

-

¹⁹F NMR: This is a crucial and simple experiment. It should yield a single, sharp singlet, confirming that all three fluorine atoms are chemically equivalent in a single CF₃ group.

Protocol 3: NMR Sample Preparation

-

In a glovebox, add approximately 0.5 mL of a dry deuterated solvent (e.g., CDCl₃) to a clean, dry NMR tube.

-

Add 5-10 mg of the sample to the solvent.

-

Cap the NMR tube securely and agitate gently to dissolve the sample.

-

Wipe the exterior of the tube and transfer it to the NMR spectrometer for analysis.

Mass Spectrometry (MS)

Trustworthiness & Rationale: MS provides two critical pieces of information: the molecular weight and an unmistakable isotopic signature. The presence of two chlorine atoms in the molecule creates a highly predictable isotopic pattern for the molecular ion (M⁺). This pattern is a self-validating system for confirming the elemental composition.

Isotopic Pattern Analysis: Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.[11] For a molecule with two chlorine atoms, the expected relative intensities of the molecular ion peaks are:

-

M⁺: Contains two ³⁵Cl atoms. Relative Intensity = (3/4) * (3/4) = 9/16 ≈ 100%

-

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl. Relative Intensity = 2 * (3/4) * (1/4) = 6/16 ≈ 66%

-

[M+4]⁺: Contains two ³⁷Cl atoms. Relative Intensity = (1/4) * (1/4) = 1/16 ≈ 11%

Observing this ~100:66:11 ratio is definitive proof of a dichlorinated compound.[12]

Fragmentation Pathways: Electron ionization (EI) will likely induce fragmentation. Key expected fragments include:

-

Loss of Cl• from the acyl chloride group ([M-35]⁺ and [M-37]⁺).

-

Loss of the •COCl group to give the 2-chloro-6-(trifluoromethyl)phenyl cation.

-

Loss of CF₃• .

Caption: Plausible MS fragmentation pathways.

X-ray Crystallography: The Gold Standard

Authoritative Grounding: While the title compound is a liquid, its structure can be definitively confirmed in three dimensions by X-ray crystallography if a suitable solid derivative can be synthesized and crystallized. This technique provides unambiguous data on bond lengths, bond angles, and molecular conformation.[13] It is the ultimate arbiter for structural confirmation, especially for novel compounds intended for regulated applications.

Expertise & Rationale: The most straightforward derivative would be an amide, formed by reacting this compound with a primary amine (e.g., aniline). Amides are typically stable, crystalline solids. The resulting crystal can be analyzed to confirm the connectivity and spatial arrangement of every atom, validating the structure of the original acyl chloride precursor.

Caption: Workflow for X-ray crystallography analysis.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound cannot rely on a single technique. It requires the integration of data from multiple orthogonal methods. FTIR confirms the presence of the key functional groups. Multinuclear NMR provides the precise atomic connectivity. Mass spectrometry validates the molecular weight and elemental composition through its unique isotopic signature. Finally, X-ray crystallography of a solid derivative offers absolute, three-dimensional proof of the structure. Together, these techniques provide a robust, self-validating dossier that ensures the identity, purity, and quality of this critical chemical intermediate.

References

-

Infrared spectra of acid chlorides . Chemistry LibreTexts. [Link]

-

McLafferty, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds . Analytical Chemistry. [Link]

-

IR Spectrum of Acid Chloride and Anhydride . SlideShare. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives . Oregon State University. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

-

This compound (C8H3Cl2F3O) . PubChemLite. [Link]

-

Specifications of 2-Chloro-6-trifluoromethylbenzoyl chloride . Capot Chemical Co., Ltd. [Link]

-

Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. [Link]

-

Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex . MDPI. [Link]

-

Mass Spectrometry . Michigan State University Department of Chemistry. [Link]

-

Understanding x-ray crystallography structures . YouTube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 916420-44-5 [sigmaaldrich.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C8H3Cl2F3O) [pubchemlite.lcsb.uni.lu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Architecture and Significance of 2-Chloro-6-(trifluoromethyl)benzoyl chloride

This compound (CTBC) is a highly reactive organofluorine compound that serves as a critical building block in modern synthetic chemistry. Its utility is rooted in its distinct molecular architecture: a benzoyl chloride core functionalized with two potent electron-withdrawing groups, a chlorine atom and a trifluoromethyl (-CF3) group, at the ortho-positions. This substitution pattern renders the carbonyl carbon exceptionally electrophilic, making CTBC a valuable reagent for introducing the 2-chloro-6-(trifluoromethyl)benzoyl moiety into a wide range of molecules. This is particularly relevant in the synthesis of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Understanding the solubility and stability of this reagent is paramount for its effective handling, reaction optimization, and the development of robust analytical methods.

Physicochemical Properties

A foundational understanding of this compound begins with its basic physicochemical properties.

| Property | Value | Source |

| CAS Number | 916420-44-5 | [3] |

| Molecular Formula | C₈H₃Cl₂F₃O | [4][5] |

| Molecular Weight | 243.01 g/mol | [3] |

| Physical Form | Liquid at ambient temperature | [5] |

| Purity (Typical) | ≥96-98% | [3] |

Solubility Profile: A Predictive Assessment

Quantitative solubility data for this compound is not extensively published. However, based on its chemical structure—a moderately polar aromatic ring with a highly polar and reactive acyl chloride group—a qualitative and predictive solubility profile can be established. Acyl chlorides are generally soluble in a range of anhydrous aprotic organic solvents.[6] The presence of the trifluoromethyl group can also influence solubility.[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Field Insights |

| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | High | These solvents are ideal for reactions as they can dissolve the acyl chloride without undergoing reaction themselves. DCM and Chloroform are excellent choices for workups and extractions. |

| Aprotic Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderate to High | Benzene and other aromatic solvents are generally good solvents for benzoyl chlorides. Solubility in aliphatic hydrocarbons like hexanes may be more limited but is often sufficient for chromatographic purification. |

| Protic Polar (Reactive) | Water, Alcohols (Methanol, Ethanol) | Soluble, but with rapid reaction | Crucial Point: These solvents are nucleophilic and will react readily with the acyl chloride in a process called solvolysis (hydrolysis with water, alcoholysis with alcohols).[7][8] The compound should not be considered stable in these media. The solubility is therefore a measure of miscibility during the rapid degradation process. |

| Protic Polar (Less Reactive) | Acetic Acid, Formic Acid | Soluble, with reaction | While less nucleophilic than water or simple alcohols, these carboxylic acids can still react with highly reactive acyl chlorides.[4] |

Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)

This protocol provides a robust method for quantitatively determining the solubility of this compound in a non-reactive solvent of interest (e.g., Acetonitrile).

-

Preparation: To a series of glass vials, add a fixed volume (e.g., 2.0 mL) of the desired anhydrous solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. The goal is to create a saturated solution with visible undissolved liquid.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solute has settled. Centrifugation can be used to accelerate this process.

-

Sampling and Dilution: Carefully withdraw a known aliquot of the clear, saturated supernatant. Immediately and accurately dilute this aliquot with a known volume of the same solvent to a concentration suitable for the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV (see Section 5.2), to determine the concentration.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Workflow for solubility determination.

Stability Profile: Reactivity and Degradation Pathways

The stability of this compound is intrinsically linked to its high reactivity. The primary degradation pathway is hydrolysis, which occurs upon contact with water, even atmospheric moisture.

Mechanism of Hydrolysis

The electron-withdrawing nature of the ortho-chloro and -trifluoromethyl substituents makes the carbonyl carbon highly electrophilic.[9] This greatly facilitates nucleophilic attack by water. The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the corresponding 2-chloro-6-(trifluoromethyl)benzoic acid and hydrochloric acid (HCl).[8][10]

Caption: Hydrolysis of CTBC.

Forced Degradation Studies (Stress Testing)

To fully characterize the stability of a compound and develop a stability-indicating analytical method, forced degradation studies are essential.[3][11] These studies intentionally stress the compound under various conditions to identify potential degradation products.[12] For this compound, the following conditions are recommended, guided by ICH Q1A(R2).[3]

| Stress Condition | Typical Reagents and Conditions | Rationale and Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl in 50:50 Acetonitrile:Water, RT or 60°C | While the compound is reactive to water alone, acidic conditions can catalyze hydrolysis for less reactive analogues. For CTBC, this will likely result in rapid degradation to the corresponding carboxylic acid. |

| Base Hydrolysis | 0.1 M NaOH in 50:50 Acetonitrile:Water, RT | Base-catalyzed hydrolysis is typically much faster than neutral or acid-catalyzed hydrolysis for acyl chlorides. Expect extremely rapid degradation. This condition is critical for identifying base-labile impurities. |

| Oxidation | 3% H₂O₂ in 50:50 Acetonitrile:Water, RT | To assess susceptibility to oxidation. While the benzoyl chloride moiety is relatively stable to oxidation, other parts of a molecule could be sensitive. For CTBC itself, minimal degradation is expected. |

| Thermal Stress | Solid sample at 80°C; Solution in ACN at 60°C | Evaluates the intrinsic thermal stability of the molecule. Important for determining appropriate storage and shipping conditions. |

| Photostability | Solid and solution samples exposed to ICH-specified light conditions (UV/Vis) | Assesses sensitivity to light, which can cause degradation through photolytic pathways. This informs packaging requirements (e.g., amber vials). |

Causality Behind Experimental Choices: The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound without completely destroying the sample.[5] If degradation is too rapid, the stress conditions (temperature, time, reagent concentration) should be reduced.

Analytical Methodologies: A Framework for Quantification and Stability Assessment

Due to the high reactivity of acyl chlorides, direct analysis can be challenging.[13] Therefore, derivatization is often employed, or analysis must be performed rapidly in a non-reactive solvent.

Protocol 1: In-Situ Stability Assessment via HPLC-UV

This protocol allows for the kinetic monitoring of CTBC degradation (e.g., hydrolysis) in real-time.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV/Vis or DAD detector.

-

Column: A robust C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure good peak shape) is typical. For example, a gradient from 60% to 95% acetonitrile.

-

Detection: Monitor at a wavelength where both the reactant and the product (carboxylic acid) have strong absorbance, determined via UV scan (e.g., ~254 nm).

-

-

Reaction Initiation:

-

Prepare a stock solution of CTBC in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Prepare the reaction medium (e.g., a 50:50 mixture of acetonitrile and water) in a thermostatted vial.

-

To start the reaction, inject a small, known volume of the CTBC stock solution into the reaction medium and start a timer.

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 0, 1, 2, 5, 10, 30 minutes), inject a fixed volume of the reaction mixture directly onto the HPLC system.

-

-

Data Analysis:

-

Integrate the peak area of the CTBC at each time point.

-

Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k), providing a quantitative measure of stability under those conditions.

-

Protocol 2: Trace Analysis via Derivatization GC-MS

For quantifying residual CTBC in a final product, a derivatization approach is often more robust.

-

Derivatization:

-

React a sample of the drug substance with a nucleophile that forms a stable, volatile derivative. A common choice is a primary or secondary amine, such as aniline or diethylamine, in an aprotic solvent with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.

-

-

Sample Preparation:

-

After the reaction is complete, the sample can be diluted or extracted as needed to be compatible with the GC-MS system.

-

-

GC-MS Analysis:

-

GC Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection: Split/splitless injection.

-

MS Detection: Use selected ion monitoring (SIM) for the highest sensitivity and specificity, targeting the molecular ion and key fragments of the stable amide derivative.

-

-

Quantification:

-

Quantification is achieved using an external calibration curve prepared by derivatizing known concentrations of a CTBC standard.

-

Conclusion and Best Practices

This compound is a powerful synthetic intermediate whose utility is directly tied to its high reactivity. This reactivity, however, necessitates a thorough understanding and careful management of its solubility and stability.

-

Handling and Storage: Always handle under anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis. Store in tightly sealed containers in a cool, dry place.

-

Solvent Selection: For reactions, use dry, aprotic solvents. Avoid protic solvents unless they are intended to be a reactant.

-

Analytical Considerations: For stability studies, direct analysis in aprotic solvents is feasible for kinetic measurements. For trace residual analysis, derivatization followed by GC-MS or LC-MS is the more robust and sensitive approach.

By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively utilize this compound, ensuring the integrity of their experiments and the quality of their synthetic products.

References

-

Olvera, M., et al. (2018). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Available from: [Link]

-

Wikipedia. Trifluoromethyl group. Available from: [Link]

-

Mele, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

-

Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC. Available from: [Link]

-

ResearchGate. Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. Available from: [Link]

- Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Reddit. Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic. Available from: [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

UNI ScholarWorks. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Available from: [Link]

-

Ataman Kimya. BENZOYL CHLORIDE. Available from: [Link]

-

Nippon Light Metal Company, Ltd. Fine Chemicals. Available from: [Link]

-

Asian Journal of Chemistry. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Available from: [Link]

-

PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]

-

Chemistry Stack Exchange. Comparing Rate of Hydrolysis of Acyl halides. Available from: [Link]

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

-

Scribd. Forced Degradation Studies Guide. Available from: [Link]

-

PubMed. Mechanism of Hydrolysis of Benzoyl Chloride. Available from: [Link]

- Google Patents. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.

-

Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. Available from: [Link]

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onyxipca.com [onyxipca.com]

- 4. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sgs.com [sgs.com]

- 6. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. savemyexams.com [savemyexams.com]

- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Hazards and Safe Handling of 2-Chloro-6-(trifluoromethyl)benzoyl chloride

Section 1: Introduction & Chemical Profile

2-Chloro-6-(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride compound, serving as a critical intermediate in the synthesis of complex organic molecules. Its utility in the pharmaceutical, agrochemical, and material science sectors stems from its ability to introduce the 2-chloro-6-(trifluoromethyl)benzoyl moiety into various molecular scaffolds.[1] However, the very reactivity that makes this compound valuable also renders it hazardous. The presence of a highly electrophilic carbonyl carbon, combined with the trifluoromethyl and chloro substituents on the aromatic ring, dictates its chemical behavior and associated risks.

This guide provides a comprehensive overview of the hazards associated with this compound, grounded in established safety data and principles of chemical hygiene. It is intended for researchers, chemists, and drug development professionals who handle this or structurally similar reagents. Understanding the causality behind its hazards is paramount to implementing effective, self-validating safety protocols.

| Chemical Identifier | Data |

| Chemical Name | This compound |

| Synonyms | 3-Chloro-2-(chlorocarbonyl)benzotrifluoride, 6-Chloro-alpha,alpha,alpha-trifluoro-o-toluoyl chloride |

| CAS Number | 916420-44-5[2][3] |

| Molecular Formula | C₈H₃Cl₂F₃O[2][3] |

| Molecular Weight | 243.01 g/mol [2] |

| Physical Form | Liquid[2] |

Section 2: Comprehensive Hazard Identification

The primary hazards of this compound are driven by its acyl chloride functional group. This group reacts readily with nucleophiles, including water, leading to the release of corrosive byproducts.